1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Description
1,9-Dimethyl-2-(morpholinocarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a structurally complex heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidinone core. This scaffold is synthetically accessible via cyclization reactions involving ortho-amino esters and imino thioacetals, as demonstrated in studies on tricyclic fused heterocycles . The morpholinocarbonyl substituent at position 2 enhances solubility and modulates electronic properties, making it a candidate for bioactive applications. Recent research highlights the broader class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines for antimicrobial and anticancer activities, particularly against biofilm-forming pathogens like S. aureus and P. aeruginosa .
Properties
IUPAC Name |
6,10-dimethyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-4-3-5-21-14(11)18-15-12(16(21)22)10-13(19(15)2)17(23)20-6-8-24-9-7-20/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXGEDKTUYDPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant biological activities, including:
- Antiviral Activity : Recent studies have shown that derivatives of this compound can inhibit the main protease (M) of SARS-CoV-2, the virus responsible for COVID-19. For instance, specific derivatives demonstrated over 90% inhibition of viral growth with minimal cytotoxic effects on Vero cells .
- Antitumor Properties : The structural motifs present in this compound suggest potential antitumor activity. Similar compounds have been studied for their ability to target cancer cells effectively .
Synthetic Pathways
The synthesis of 1,9-dimethyl-2-(morpholinocarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step synthetic routes. One efficient method includes:
- Cyclization Reactions : Starting materials such as methyl-1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrimidine derivatives are reacted with amino acid methyl esters under reflux conditions.
- Hydrolysis : The resulting esters are hydrolyzed to yield carboxylic acids.
- Condensation : These acids are then condensed with appropriate aniline derivatives using carbonyldiimidazole (CDI) to form the final product .
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
- COVID-19 Research : A study designed new pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines as potential pan-coronavirus inhibitors. Compounds derived from this scaffold showed significant antiviral activity against SARS-CoV-2 with low IC50 values .
- Cancer Treatment : Investigations into similar compounds have revealed their effectiveness in targeting various cancer types by inhibiting specific pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 1,9-DIMETHYL-2-(MORPHOLINOCARBONYL)PYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s pharmacological and physicochemical properties are influenced by substitutions at positions 1, 2, and 7. Below is a comparative analysis with structural analogs:
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone Derivatives
Key Observations:
Substituent Effects on Bioactivity: The morpholinocarbonyl group (target compound) and 4-chlorophenyl (12n) substituents correlate with cytotoxic activity against HeLa cells (IC₅₀ ~6.55 µM) . Piperidine/azepane derivatives (e.g., E201-0211) exhibit higher logP values (~2.25), suggesting improved lipophilicity compared to the target compound, which may influence membrane permeability .
Structural Flexibility :
- Replacement of morpholine with larger azepane (7-membered ring) increases molecular weight (379.42 g/mol vs. 365.39 g/mol) but may reduce metabolic stability .
- Alkyl chain variations (e.g., propyl in 6d) retain anticancer activity, indicating tolerance for hydrophobic modifications .
Antibiofilm Potential: While explicit data for the target compound is unavailable, its structural class demonstrates potent antibiofilm effects against S. aureus and P. aeruginosa at low micromolar concentrations .
Biological Activity
1,9-Dimethyl-2-(morpholinocarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that integrates multiple nitrogen and carbonyl functionalities, contributing to its reactivity and biological profile. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 326.36 g/mol. The structural complexity of this compound includes:
- Pyrido[1,2-a]pyrimidine framework
- Morpholinocarbonyl substituent
- Multiple nitrogen atoms contributing to its biological activity
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 326.36 g/mol |
| Key Functional Groups | Pyrido, Morpholine, Carbonyl |
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. The proposed mechanisms include:
- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell replication. Inhibiting DHFR can lead to reduced proliferation of cancer cells by disrupting nucleotide synthesis .
- Tyrosine Kinase Inhibition : Compounds similar to this compound have shown potential in inhibiting various tyrosine kinases implicated in tumor growth and angiogenesis .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar pyrido compounds:
-
Antitumor Activity : A study reported that derivatives of pyrido[2,3-d]pyrimidines exhibited cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating significant potency .
Compound IC50 (μM) Target Cell Line Compound L 27.6 MDA-MB-231 Control 29.3 MDA-MB-231 - Structure-Activity Relationships (SAR) : The exploration of SAR in related compounds has revealed that specific substitutions can enhance biological activity. For instance, electron-withdrawing groups have been associated with increased cytotoxicity .
- Inhibition Studies : Research on pyrido[3,4-d]pyrimidines demonstrated potent inhibition of histone lysine demethylases and monopolar spindle kinase 1, highlighting their potential as therapeutic agents in cancer treatment .
Table 2: Comparative Biological Activities
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1,9-Dimethyl-2-(morpholinocarbonyl)pyrido... | Antitumor | Potential DHFR inhibitor |
| Pyrido[2,3-d]pyrimidine | Antitumor | Simpler structure without morpholine |
| 6-Amino-1,3-dimethyluracil | Antiviral | Lacks additional functional groups |
Q & A
Q. Q1. What are the standard protocols for synthesizing 1,9-dimethyl-2-(morpholinocarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling, starting with pyrido-pyrrolo-pyrimidine core formation followed by morpholinocarbonyl substitution. Key steps include:
- Cyclocondensation : Use of anhydrous solvents (e.g., DMF or THF) under reflux (80–120°C) to form the tricyclic core .
- Morpholine coupling : Reaction with morpholine-4-carbonyl chloride in dichloromethane (DCM) at 0–25°C, using triethylamine as a base to neutralize HCl .
- Yield optimization : Adjust stoichiometry (1.2–1.5 eq morpholine reagent), monitor reaction progression via TLC/HPLC, and employ column chromatography for purification. Yields >80% are achievable under inert atmospheres .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should conflicting data be resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 (e.g., δ 3.64–3.68 ppm for morpholine CH2 groups; δ 8.92 ppm for aromatic protons) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~341.1) .
- Contradiction resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), use 2D techniques (COSY, HSQC) to verify coupling or consider X-ray crystallography for unambiguous confirmation .
Biological Activity and Target Identification
Q. Q3. How can researchers design experiments to evaluate the biological activity of this compound, particularly its interaction with enzymes or receptors?
Methodological Answer:
- In vitro assays : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization or ATP-consumption assays. IC50 values can be determined via dose-response curves .
- Target identification : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomic analysis .
- Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance in cellular models .
Advanced Mechanistic and Computational Studies
Q. Q4. What computational strategies are effective in predicting the binding mode of this compound to its biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of suspected targets (e.g., LARP6 or fibrotic pathway enzymes). Prioritize binding poses with low RMSD (<2.0 Å) and favorable ΔG scores .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds and hydrophobic interactions using VMD or PyMOL .
Q. Q5. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Methodological Answer:
- ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- PK/PD modeling : Corrogate in vitro IC50 with plasma concentrations from rodent studies. Adjust dosing regimens or formulate with cyclodextrins/liposomes to enhance bioavailability .
Structural Optimization and SAR Analysis
Q. Q6. What strategies are recommended for modifying the morpholinocarbonyl group to improve selectivity or reduce off-target effects?
Methodological Answer:
- Isosteric replacement : Substitute morpholine with piperazine or thiomorpholine to alter hydrogen-bonding capacity. Assess LogSw and tPSA to maintain cell permeability .
- SAR libraries : Synthesize analogs with varied substituents (e.g., methyl, fluorine) on the morpholine ring. Test against target vs. anti-target panels (e.g., hERG channel) to refine selectivity .
Data Reproducibility and Experimental Design
Q. Q7. How should researchers address variability in synthetic yields or biological assay results across laboratories?
Methodological Answer:
- Standardized protocols : Document exact reaction conditions (e.g., solvent purity, humidity levels) and share raw spectral data via repositories like Zenodo .
- Inter-lab validation : Collaborate with independent labs to replicate key findings. Use statistical tools (e.g., ANOVA) to quantify batch-to-batch variability .
Structural Uniqueness and Patentability
Q. Q8. What distinguishes the tricyclic core of this compound from related pyrido-pyrrolo-pyrimidine derivatives, and how does this impact its patentability?
Methodological Answer:
- Structural novelty : Compare X-ray data with analogs (e.g., C9-C11 in ). Highlight unique features like the 1,9-dimethyl groups or fused ring geometry .
- Patent claims : Emphasize novel substituents (morpholinocarbonyl) and utility in fibrosis or oncology. Conduct prior-art searches using SciFinder or Reaxys to avoid overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
